molecular formula C12H7F4NO2S B5759998 N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide

N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B5759998
M. Wt: 305.25 g/mol
InChI Key: CPWMPJZMQPIUGC-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide is a chemical compound that features a sulfonamide group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluoroaniline with a sulfonyl chloride derivative. One common method includes the use of 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired sulfonamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The difluorophenyl rings may enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-3,4-difluorobenzenesulfonamide
  • N-(3,4-difluorophenyl)-2,4-difluorobenzenesulfonamide
  • N-(3,4-difluorophenyl)-3,5-difluorobenzenesulfonamide

Uniqueness

N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide is unique due to the specific positioning of the difluoro groups on both the phenyl and benzenesulfonamide rings. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO2S/c13-9-3-1-7(5-11(9)15)17-20(18,19)8-2-4-10(14)12(16)6-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWMPJZMQPIUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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